Tetrabutylphosphonium tetrafluoroborate

Description

Contextualization within Ionic Liquid Chemistry

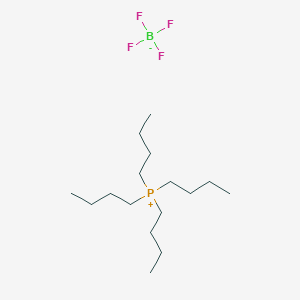

Tetrabutylphosphonium (B1682233) tetrafluoroborate (B81430), [P(C₄H₉)₄]⁺[BF₄]⁻, is a quaternary phosphonium (B103445) salt that exists as an ionic liquid. Ionic liquids are a class of salts with melting points below 100°C, often existing as liquids at room temperature. They are characterized by their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of organic and inorganic compounds. chemicalbull.comcymitquimica.com

The structure of Tetrabutylphosphonium tetrafluoroborate consists of a central phosphorus atom bonded to four butyl groups, forming a bulky, symmetric tetralkylphosphonium cation, and a tetrafluoroborate anion. The nature of these ions imparts specific properties to the compound. The large, non-polar butyl chains on the cation contribute to its hydrophobic characteristics, while the tetrafluoroborate anion influences its ionic and electrochemical behavior. joac.info Compared to their nitrogen-based quaternary ammonium (B1175870) analogues, phosphonium ionic liquids like this one often exhibit higher thermal and chemical stability. phasetransfercatalysis.com

Scope of Research Areas

The distinct properties of this compound have led to its utilization in a diverse array of research areas. These include:

Electrochemistry: It serves as an electrolyte in energy storage devices such as lithium-ion batteries and supercapacitors, where its thermal stability and wide electrochemical window are highly advantageous. chemicalbull.commdpi.com

Green Chemistry: It is employed as a phase-transfer catalyst in various organic reactions. This application promotes environmentally friendlier processes by enhancing reaction rates and yields while minimizing the need for volatile and hazardous organic solvents. chemicalbull.comchemimpex.com

Nanotechnology: In the synthesis of nanomaterials, it can act as a stabilizing agent, helping to control the size and distribution of nanoparticles, which is crucial for their application in electronics and medicine. chemimpex.com

Analytical Chemistry: The compound is used in techniques like ion chromatography for the separation and analysis of various ions. chemimpex.com

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

tetrabutylphosphanium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36P.BF4/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2-1(3,4)5/h5-16H2,1-4H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYCHYJSDSHOWIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CCCC[P+](CCCC)(CCCC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H36BF4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1813-60-1 | |

| Record name | Phosphonium, tetrabutyl-, tetrafluoroborate(1-) (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1813-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonium, tetrabutyl-, tetrafluoroborate(1-) (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001813601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonium, tetrabutyl-, tetrafluoroborate(1-) (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrabutylphosphonium Tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Optimization for Tetrabutylphosphonium Tetrafluoroborate

Quaternization Reactions in Tetrabutylphosphonium (B1682233) Salt Synthesis

The initial step in the synthesis of tetrabutylphosphonium tetrafluoroborate (B81430) is the formation of the tetrabutylphosphonium cation. This is achieved through a quaternization reaction, a type of nucleophilic substitution. The most common method involves the reaction of tributylphosphine (B147548) with a butyl halide.

The general reaction is as follows: P(C₄H₉)₃ + C₄H₉X → [P(C₄H₉)₄]⁺X⁻ (where X = Cl, Br, I)

Tributylphosphine acts as a nucleophile, attacking the electrophilic carbon atom of the butyl halide. The reaction is typically carried out by heating the reactants, either neat or in a suitable solvent. mdpi.com For less reactive halides like butyl chloride, a catalyst or more forcing conditions may be necessary. The choice of halide (X) can influence the reaction rate, with reactivity generally following the order I > Br > Cl.

The reaction conditions are a critical factor in the success of the quaternization. For instance, the synthesis of sterically hindered phosphonium (B103445) salts often requires elevated temperatures to overcome steric hindrance. mdpi.com While tributylphosphine is less sterically hindered than phosphines like tri-tert-butylphosphine, temperature control remains important for optimizing the reaction rate and minimizing side reactions. The reaction is often monitored by ³¹P NMR spectroscopy until the signal corresponding to tributylphosphine disappears, indicating full conversion to the quaternary phosphonium salt. mdpi.com

An alternative, though less common for this specific salt, involves a different synthetic strategy starting from phosphine (B1218219) oxides. This "inverse reactivity" approach uses a phosphine oxide as an electrophile and a Grignard reagent as the nucleophile, which can be advantageous when the parent phosphine is difficult to handle or has limited availability.

| Reactants | Typical Conditions | Product |

| Tributylphosphine, Butyl Bromide | Neat or in a polar aprotic solvent (e.g., acetonitrile), heated (e.g., 80-110 °C) | Tetrabutylphosphonium Bromide |

| Tributylphosphine, Butyl Iodide | Neat or in a solvent, often proceeds at a lower temperature than with bromide | Tetrabutylphosphonium Iodide |

Anion Exchange Procedures

Once the tetrabutylphosphonium halide has been synthesized and isolated, the halide anion is replaced with a tetrafluoroborate anion (BF₄⁻). This is most commonly achieved through a salt metathesis reaction. mdpi.comresearchgate.net

The procedure typically involves dissolving the tetrabutylphosphonium halide (e.g., [P(C₄H₉)₄]Br) in a suitable solvent, often water or a lower alcohol, and adding a stoichiometric amount of a tetrafluoroborate salt, such as sodium tetrafluoroborate (NaBF₄) or tetrafluoroboric acid (HBF₄). mdpi.com

[P(C₄H₉)₄]⁺X⁻ (aq) + NaBF₄ (aq) → [P(C₄H₉)₄]⁺[BF₄]⁻ (s/org) + NaX (aq)

The driving force for this reaction is often the precipitation of the desired product, tetrabutylphosphonium tetrafluoroborate, which is typically less soluble in the reaction medium than the starting materials and the resulting sodium halide byproduct. mdpi.com The anion exchange is generally a rapid process that can be carried out at room temperature. mdpi.com The resulting solid product can then be isolated by filtration.

Another effective method for anion exchange is the use of ion-exchange resins. nih.gov In this technique, a solution of the tetrabutylphosphonium halide is passed through a column packed with an anion exchange resin that has been pre-loaded with tetrafluoroborate ions. The halide ions in the solution are exchanged for the tetrafluoroborate ions on the resin, yielding a solution of the desired product. This method can be very effective for achieving high purity and avoiding contamination from metal salts. nih.gov

| Starting Material | Reagent | Solvent | Procedure |

| Tetrabutylphosphonium Bromide | Sodium Tetrafluoroborate (NaBF₄) | Water | The reactants are dissolved in water. The product precipitates and is isolated by filtration. mdpi.com |

| Tetrabutylphosphonium Iodide | Tetrafluoroboric Acid (HBF₄) | Water/Methanol | The acid is added to a solution of the phosphonium salt. The product is isolated after reaction. |

| Tetrabutylphosphonium Chloride | Anion Exchange Resin (BF₄⁻ form) | Water or Organic Solvent | The phosphonium salt solution is passed through the resin column, and the eluate containing the product is collected. nih.gov |

Optimization of Synthetic Pathways

Optimizing the synthesis of this compound involves refining both the quaternization and anion exchange steps to maximize yield, minimize impurities, and ensure cost-effectiveness.

For the quaternization step, optimization focuses on reaction parameters such as temperature, reaction time, and solvent choice. Studies on similar phosphonium salt syntheses have shown that solvents like acetonitrile (B52724), chloroform, and dichloromethane (B109758) can be highly effective. mdpi.com The optimal temperature is a balance between achieving a reasonable reaction rate and preventing thermal degradation or side reactions. For example, in the alcoholysis of propylene (B89431) oxide catalyzed by tetrabutylphosphonium carboxylates, the reaction temperature was found to be a critical parameter, with an optimal temperature of 353 K providing the highest yield. acs.org A similar careful optimization of temperature would be necessary for the quaternization of tributylphosphine.

In the anion exchange step, the stoichiometry of the reactants is crucial. Using a slight excess of the tetrafluoroborate source can ensure complete conversion of the halide salt, but a large excess can lead to contamination of the final product. The choice of solvent can also affect the efficiency of the precipitation and the ease of purification. While water is commonly used due to the high solubility of the byproduct (e.g., NaBr), a mixed solvent system might be employed to fine-tune the solubility of the product and facilitate its isolation. google.com

Advanced Electrochemical Investigations of Tetrabutylphosphonium Tetrafluoroborate Systems

Electrolyte Performance in Energy Storage Devices

The suitability of an electrolyte in energy storage devices is determined by its electrochemical stability, ionic conductivity, and interaction with electrode materials. Ionic liquids are promising candidates for electrolytes in lithium-ion batteries and supercapacitors due to their wide electrochemical windows and high thermal stability. mdpi.comresearchgate.net

While lithium tetrafluoroborate (B81430) (LiBF₄) is a well-studied salt in lithium-ion battery electrolytes, known for its superior thermal stability and moisture tolerance compared to the more common LiPF₆, the use of tetrabutylphosphonium (B1682233) tetrafluoroborate is less conventional. wikipedia.orgresearchgate.netpoworks.com Phosphonium-based ionic liquids are investigated for battery applications due to their electrochemical and thermal stability. ucl.ac.uk

When used as a component in a battery electrolyte, the large tetrabutylphosphonium cation's primary role would be to provide ionic conductivity and act as a stable medium for lithium-ion transport. However, the bulky nature of the cation can also lead to higher viscosity, potentially impeding ionic mobility compared to smaller cations. The tetrafluoroborate anion is known to participate in the formation of a stable solid electrolyte interphase (SEI) on electrode surfaces. researchgate.netpoworks.com Research on pyrrolidinium-based tetrafluoroborate salts mixed with LiBF₄ has shown high ionic conductivity (~10⁻³–10⁻² S cm⁻¹ at 60 °C) and a wide electrochemical window of over 5 V, making them suitable for high-voltage applications. mdpi.comchemicalbook.com While specific performance data for tetrabutylphosphonium tetrafluoroborate in Li-ion batteries is not extensively documented, its properties can be inferred from the characteristics of its constituent ions.

Table 1: Comparative Properties of Anions Commonly Used in Battery Electrolytes

| Anion | Key Advantage | Key Disadvantage |

|---|---|---|

| Tetrafluoroborate (BF₄⁻) | Good thermal and hydrolytic stability. wikipedia.org | Lower ionic conductivity than PF₆⁻. wikipedia.org |

| Hexafluorophosphate (PF₆⁻) | High ionic conductivity, good SEI formation. | Poor thermal stability, sensitive to moisture. wikipedia.org |

| Bis(trifluoromethanesulfonyl)imide (TFSI⁻) | High thermal stability, good conductivity. | Can corrode aluminum current collectors at high potentials. ucl.ac.uk |

In supercapacitors, or electrochemical double-layer capacitors (EDLCs), the energy is stored by ion adsorption at the electrode-electrolyte interface. The operating voltage of the device is limited by the electrochemical stability window of the electrolyte. Ionic liquids are of particular interest because they can offer significantly wider voltage windows (>3.5 V) compared to aqueous or conventional organic electrolytes, which directly translates to higher energy density, as energy is proportional to the square of the voltage (E = ½CV²). researchgate.netnih.govmdpi.com

This compound, as a phosphonium-based IL, is a candidate for high-voltage supercapacitor applications. researchgate.net The large size of the phosphonium (B103445) cation and the electrochemical stability of the tetrafluoroborate anion contribute to a wide potential window. researchgate.netnih.gov Studies on various ILs, such as those containing pyrrolidinium (B1226570) cations and tetracyanoborate anions, have demonstrated stable operation up to 3.7 V. nih.gov While the higher viscosity of some ILs can be a disadvantage, this can be mitigated by operating at elevated temperatures or by mixing with lower-viscosity molecular solvents. researchgate.netrsc.org

Table 2: Electrochemical Properties of Various Ionic Liquids in Supercapacitor Applications

| Ionic Liquid Cation/Anion | Solvent | Voltage Window (V) | Specific Capacitance (F/g) | Source |

|---|---|---|---|---|

| Triethylammonium/BF₄⁻ | Propylene (B89431) Carbonate | Not specified | 42.12 F/g at 2 A/g (-40 °C) | mdpi.com |

| Pyrrolidinium/B(CN)₄⁻ | None | 3.7 | ~20 F/g at 15 A/g | nih.gov |

| 1-Butyl-3-methylimidazolium/BF₄⁻ (mixed with SBPyr/BF₄⁻) | Propylene Carbonate | 3.0 | 70.28 | researchgate.net |

| Spiro-(1,1')-bipyrrolidinium/BF₄⁻ | Propylene Carbonate | Not specified | Not specified | researchgate.net |

The application of this compound specifically in fuel cell technologies is not extensively documented in publicly available research. Fuel cell electrolytes typically require high proton conductivity (for proton-exchange membrane fuel cells) or oxide ion conductivity (for solid oxide fuel cells), properties not inherent to this particular ionic liquid. While some ionic liquids have been investigated as non-aqueous proton conductors or as media for electrocatalysis, the role of this compound in this area remains a subject for future investigation.

Electrochemical Characterization Techniques

To assess the suitability of an electrolyte for an electrochemical device, a suite of characterization techniques is employed to determine its fundamental properties, such as its electrochemical stability window and reaction kinetics.

Cyclic voltammetry (CV) is a fundamental electrochemical technique used to determine the electrochemical stability window of an electrolyte. The experiment involves sweeping the potential of a working electrode in the electrolyte and measuring the resulting current. The potential limits where a significant increase in current occurs (due to electrolyte decomposition) define the stable operating window. Studies on similar electrolytes, such as tetrabutylammonium (B224687) tetrafluoroborate (TBABF₄), show that the tetrafluoroborate anion contributes to a wide anodic stability limit. researchgate.netresearchgate.net For many tetrafluoroborate-based ionic liquids, this window can exceed 4.5 V, making them suitable for high-voltage devices. mdpi.com

Rotating disk electrode (RDE) voltammetry is a hydrodynamic technique that provides insight into reaction kinetics and mass transport processes. By rotating the electrode at a controlled rate, a well-defined convective flow of reactants to the electrode surface is established. This allows for the separation of mass-transport effects from electron-transfer kinetics. While a powerful tool for studying electrochemical reactions within an electrolyte, specific RDE studies focusing on the bulk properties of this compound are not widely reported.

Table 3: Representative Electrochemical Windows for Various Electrolytes Determined by Voltammetry

| Electrolyte System | Electrochemical Window (vs. Li/Li⁺) |

|---|---|

| [N₁₃pyr]BF₄-LiBF₄ | ~5.0 V mdpi.com |

| Standard Carbonate-based (e.g., LiPF₆ in EC/DMC) | ~4.2 V |

| Aqueous Electrolytes | ~1.23 V |

Ion Transport Mechanisms and Conductivity Studies

The study of ion transport and conductivity is fundamental to understanding the performance of this compound ([P(C4H9)4][BF4]) as an electrolyte. These investigations reveal how the constituent ions, tetrabutylphosphonium ([P(C4H9)4]+) and tetrafluoroborate ([BF4]−), move and interact within various media, which is critical for its application in electrochemical devices.

Influence of Solvent Systems on Ionic Conductance

The choice of solvent system profoundly impacts the ionic conductance of this compound. The solvent's properties, primarily its dielectric constant and viscosity, dictate the degree of ion solvation, ion-pair formation, and ion mobility. nih.govresearchgate.net

Studies in binary mixtures of solvents, such as acetonitrile-tetrahydrofuran, show that the conductance parameters (Λo and KA) vary systematically with the composition of the solvent mixture. nih.gov This demonstrates that the solvating environment can be finely tuned to control the electrolyte's conductive properties. The Walden product (Λoη), which relates the limiting molar conductance to the solvent's viscosity (η), is often analyzed to understand the effect of the solvent on ion solvation and mobility. nih.gov

Ion Mobility in Solid-State Electrolytes

This compound is part of a class of materials known as organic ionic plastic crystals (OIPCs), which are of interest as solid-state electrolytes. chemicalbook.com OIPCs are solid materials that exhibit significant ionic conductivity and ion mobility, particularly in their high-temperature plastic crystal phases. chemicalbook.com This liquid-like ion mobility within a solid structure makes them promising candidates for safer, non-volatile electrolytes in devices like lithium-ion batteries. mdpi.comresearchgate.net

Electrosynthesis and Electrochemical Deposition Applications

The unique electrochemical properties of this compound, particularly its wide electrochemical window and good ionic conductivity, make it a valuable component in electrosynthesis and electrodeposition. Phosphonium-based ionic liquids are recognized for their high thermal and chemical stability compared to nitrogen-based analogues. researchgate.net

Electrochemical Deposition and Electroplating Processes

Ionic liquids are increasingly used as media for the electrochemical deposition of metals and alloys. While specific, detailed studies focusing on this compound for electroplating are not widely reported, the properties of tetrafluoroborate-based ionic liquids make them suitable for such applications. researchgate.net These electrolytes offer a safer alternative to traditional aqueous or volatile organic solvent-based systems.

The role of an electrolyte like this compound in electrodeposition would be to provide a conductive medium in which metal salts can be dissolved and from which metals can be reduced onto a cathode. Its wide electrochemical window is advantageous, ensuring that the electrolyte does not decompose at the potentials required for metal deposition. researchgate.net The deposition of various metals and alloys has been successfully demonstrated in other tetrafluoroborate-based ionic liquids, such as 1-ethyl-3-methylimidazolium (B1214524) tetrafluoroborate ([EMIm]BF4). researchgate.net This suggests the potential utility of phosphonium-based tetrafluoroborate salts in similar electroplating and material fabrication processes.

Functional Material Synthesis via Electrochemical Methods (e.g., Conducting Polymers)

This compound and its ammonium (B1175870) analogs are instrumental in the electrochemical synthesis of conducting polymers. Their primary role is to serve as a supporting electrolyte, providing the necessary ionic conductivity for the electrochemical polymerization process to occur. During electropolymerization, the salt dissociates into its constituent ions, the tetrabutylphosphonium cation (TBP⁺) and the tetrafluoroborate anion (BF₄⁻), which facilitate the passage of current through the solution.

The electrolyte also plays a crucial role as a doping agent for the synthesized polymer. As the monomer units are oxidized and polymerized on the electrode surface, the BF₄⁻ anions from the electrolyte are incorporated into the polymer matrix to balance the positive charge of the oxidized polymer backbone. This process, known as p-doping, is essential for imparting electrical conductivity to the polymer. The size and nature of the dopant anion can significantly influence the morphology, conductivity, and stability of the resulting conducting polymer film. rsc.org

For instance, in the electropolymerization of thiophene (B33073) and its derivatives, tetraalkylammonium tetrafluoroborate salts are commonly used. sigmaaldrich.com The choice of solvent and electrolyte concentration during polymerization has been shown to have a pronounced effect on the properties of the resulting polymer films. rsc.org

Interactive Data Table: Effect of Electrolyte on the Areal Capacitance of a Conducting Polymer

The following table illustrates the impact of different electrolyte parameters on the areal capacitance of a conducting polymer film, based on findings from related systems. rsc.org

| Electropolymerization Parameter | Condition 1 | Areal Capacitance (mF/cm²) | Condition 2 | Areal Capacitance (mF/cm²) |

| Electrolyte Anion | Tetrafluoroborate | 10.5 | Triflate | 8.2 |

| Electrolyte Concentration | 0.1 M | 9.8 | 1.0 M | 11.3 |

| Solvent | Acetonitrile (B52724) | 10.1 | Propylene Carbonate | 9.5 |

Note: Data are representative and adapted from studies on analogous systems to illustrate the principles.

Electrode-Electrolyte Interfacial Phenomena

The interface between the electrode and the electrolyte is a critical region where charge transfer and other electrochemical processes occur. The composition of the electrolyte, including the supporting salt, profoundly influences the structure and properties of this interface.

Studies on Electrode Surface Interactions

The ions of the supporting electrolyte interact with the electrode surface, forming an electrical double layer. The structure of this double layer is dependent on the size and shape of the ions, the nature of the electrode material, and the applied potential. The large size of the tetrabutylphosphonium cation influences the packing density and thickness of the double layer.

Furthermore, the electrochemical stability of the electrolyte at the electrode surface defines the operational voltage window of an electrochemical device. Tetraalkylammonium and phosphonium tetrafluoroborate salts generally exhibit wide electrochemical windows, making them suitable for high-voltage applications. mdpi.comresearchgate.net However, at extreme potentials, decomposition of the electrolyte can occur, leading to the formation of a passivation layer, often referred to as a solid electrolyte interphase (SEI), on the electrode surface. nih.gov This layer can impact the long-term stability and performance of the device. nih.gov In situ infrared spectroscopy studies on similar ionic liquids have revealed that surface reactions can reduce the effective electrochemical potential window. researchgate.net

Modulation of Self-Assembly Processes

While direct evidence for the role of this compound in modulating self-assembly processes through electrochemical methods is not extensively documented, the principles of using ionic species to direct the formation of structured materials are well-established. In some electrochemical systems, the electrolyte ions can act as templates or structure-directing agents.

For instance, in unrelated systems, metal ions have been shown to direct the self-assembly of polymers into ordered structures for the creation of biosensors. nih.gov It is conceivable that the bulky and symmetric nature of the tetrabutylphosphonium cation could influence the organization of electrodeposited materials at a molecular level, potentially leading to films with specific morphologies and properties. However, further research is needed to explore and confirm such roles for this compound in electrochemical self-assembly.

Catalytic Applications of Tetrabutylphosphonium Tetrafluoroborate

Phase Transfer Catalysis Mechanisms and Applications

Tetrabutylphosphonium (B1682233) tetrafluoroborate (B81430) is an effective phase transfer catalyst (PTC), a substance that facilitates the migration of a reactant from one phase into another where the reaction occurs. This is particularly useful in reactions where the reactants are in immiscible phases, such as an aqueous and an organic layer. chemicalbull.comlittleflowercollege.edu.in The catalytic action of tetrabutylphosphonium tetrafluoroborate is rooted in the ability of its bulky and lipophilic tetrabutylphosphonium cation to form an ion pair with an anion from the aqueous phase. This ion pair is sufficiently soluble in the organic phase to transport the anion across the phase boundary, making it available for reaction with the organic substrate. phasetransfercatalysis.com

The general mechanism for anion transfer from an aqueous phase to an organic phase can be described as follows:

Anion Exchange: At the aqueous-organic interface, the tetrabutylphosphonium cation (Q+) exchanges its tetrafluoroborate anion for a reactant anion (A-) from the aqueous phase.

Migration: The newly formed ion pair, [Q+A-], being lipophilic, diffuses from the interface into the bulk organic phase.

Reaction: In the organic phase, the anion (A-) reacts with the organic substrate (RX) to form the product (RA) and a new anion (X-).

Catalyst Regeneration: The tetrabutylphosphonium cation then pairs with the newly formed anion (X-) and migrates back to the interface to exchange it for another reactant anion (A-), thus completing the catalytic cycle.

Phosphonium (B103445) salts like this compound are often favored as phase transfer catalysts due to their enhanced thermal and chemical stability compared to their ammonium (B1175870) counterparts. fluorochem.co.uk The larger and more polarizable phosphorus atom in the phosphonium cation forms a looser ion pair with the transported anion, which can lead to higher reactivity in the organic phase. phasetransfercatalysis.com

The primary application of this compound in phase transfer catalysis is the facilitation of biphasic reactions. By transferring anionic nucleophiles, bases, or oxidants into an organic phase, it enables a wide range of transformations that would otherwise be slow or completely hindered by the insolubility of the reactants. For instance, it can be employed in nucleophilic substitution reactions, where an aqueous solution of a nucleophile (e.g., cyanide, halide, or hydroxide) is reacted with an organic halide. chemicalbull.com

Below is a table representing typical biphasic reactions where this compound can be applied as a phase transfer catalyst.

| Reactant A (Aqueous Phase) | Reactant B (Organic Phase) | Product | Catalyst Role |

| Sodium Cyanide (NaCN) | 1-Bromooctane | 1-Cyanooctane | Transports CN- into the organic phase |

| Potassium Hydroxide (B78521) (KOH) | Benzyl Chloride | Benzyl Alcohol | Transports OH- into the organic phase |

| Sodium Azide (NaN3) | 1-Iodobutane | 1-Azidobutane | Transports N3- into the organic phase |

Homogeneous Catalysis in this compound Media

As an ionic liquid, this compound can serve as a non-volatile, thermally stable reaction medium for homogeneous catalysis. core.ac.uk Its ionic nature can influence the rate and selectivity of reactions by stabilizing charged intermediates or transition states. Furthermore, the use of an ionic liquid as a solvent can facilitate catalyst recovery and recycling, a key aspect of green chemistry.

This compound and similar phosphonium ionic liquids provide a suitable environment for a variety of transition metal-catalyzed reactions. The ionic liquid can act as more than just an inert solvent; it can interact with the metal center and influence the catalytic cycle. For example, in palladium-catalyzed cross-coupling reactions, phosphonium tetrafluoroborate salts have been used in the catalytic system. A notable example is the use of di-tert-butyl(methyl)phosphonium tetrafluoroborate in the palladium-catalyzed direct (het)arylation of benzo[1,2-d:4,5-d′]bis( core.ac.ukresearchgate.netnih.govthiadiazole). mit.edu This suggests that this compound can be a viable component in similar catalytic systems for Suzuki, Heck, and Sonogashira couplings. mit.eduresearchgate.net

Rhodium complexes stabilized in phosphonium ionic liquids have been shown to be effective catalysts for the hydroformylation of higher alkenes. researchgate.net The ionic liquid serves to immobilize the rhodium catalyst, allowing for easy separation of the products and recycling of the catalyst. Similarly, ruthenium-catalyzed hydrogenation of arenes has been successfully carried out in ionic liquid media. researchgate.net

The table below summarizes representative transition metal-catalyzed reactions that can be performed in a this compound medium.

| Reaction Type | Catalyst | Substrates | Product |

| Suzuki Coupling | Palladium Acetate/Phosphine (B1218219) Ligand | Aryl Halide, Arylboronic Acid | Biaryl |

| Heck Coupling | Palladium(II) Acetate | Aryl Halide, Alkene | Substituted Alkene |

| Hydroformylation | Rhodium Complex | Alkene, Syngas (CO/H2) | Aldehyde |

| Hydrogenation | Ruthenium Nanoparticles | Arene, H2 | Cycloalkane |

Nanoparticle-Mediated Catalysis in Ionic Liquids

Ionic liquids, including this compound, are excellent media for the synthesis and stabilization of metal nanoparticles, which are highly active catalysts for a range of organic transformations. core.ac.ukmdpi.com The ionic liquid serves a dual role: it acts as a solvent for the nanoparticle synthesis and as a stabilizer, preventing the agglomeration of the nanoparticles and thus maintaining their high catalytic activity. nih.gov The stabilization is thought to arise from a combination of electrostatic interactions between the nanoparticle surface and the ions of the liquid, as well as steric hindrance provided by the bulky phosphonium cations. nih.gov

Palladium and ruthenium nanoparticles stabilized in phosphonium ionic liquids have demonstrated high efficiency and recyclability in various reactions. core.ac.ukresearchgate.net For example, palladium nanoparticles in tetraalkylphosphonium-based ionic liquids are effective catalysts for hydrogenation reactions and C-C coupling reactions like the Suzuki reaction. core.ac.ukresearchgate.net Ruthenium nanoparticles stabilized in phosphonium ionic liquids have been successfully employed as recyclable catalysts for the hydrogenation of cyclohexene. researchgate.net

The following table provides examples of nanoparticle-mediated catalytic reactions in phosphonium ionic liquid environments.

| Nanoparticle | Stabilizing Ionic Liquid | Reaction Type | Substrates | Product |

| Palladium (Pd) | Tetraalkylphosphonium Halide | Hydrogenation | Styrene, H2 | Ethylbenzene |

| Ruthenium (Ru) | Trihexyl(tetradecyl)phosphonium bis(triflamide) | Hydrogenation | Cyclohexene, H2 | Cyclohexane |

| Palladium (Pd) | Decyl(tri-tert-butyl)phosphonium tetrafluoroborate | Sonogashira Coupling | Aryl Bromide, Phenylacetylene | Disubstituted Alkyne |

Specific Organic Transformation Catalysis

Beyond its general roles in phase transfer and as a medium for catalysis, this compound can play a more specific role in certain organic transformations, particularly in fluorination reactions.

The tetrafluoroborate anion ([BF4]-) can serve as a source of fluoride (B91410) ions under specific conditions, making this compound relevant in certain fluorination reactions. While the tetrafluoroborate anion is generally considered non-coordinating and stable, it can release a fluoride ion upon activation, for instance, by a strong Lewis acid or under thermal conditions. This principle is famously exploited in the Balz-Schiemann reaction, where aryl diazonium tetrafluoroborates decompose to yield aryl fluorides. acsgcipr.org

In the context of nucleophilic fluorination, phase transfer catalysts are often employed to enhance the solubility and reactivity of fluoride salts like potassium fluoride. nih.govox.ac.uk The tetrabutylphosphonium cation can facilitate the transfer of fluoride ions into an organic phase for subsequent reaction. acsgcipr.org

More directly, in certain transition metal-catalyzed reactions, the tetrafluoroborate anion can act as the fluoride source. For instance, a cationic rhodium(I) tetrafluoroborate catalyst has been used for the intramolecular carbofluorination of alkenes, where the tetrafluoroborate anion is proposed to act as a fluoride shuttle in the catalytic cycle. researchgate.net Similarly, in some palladium-catalyzed reactions, the tetrafluoroborate salt of a phosphine ligand is employed, where the anion can potentially participate in the reaction. nih.gov

The table below illustrates the types of fluorination reactions where a tetrafluoroborate salt like this compound can play a key role.

| Reaction Type | Role of this compound | Example Transformation |

| Nucleophilic Substitution | Phase transfer catalyst for fluoride ions | Alkyl Halide to Alkyl Fluoride |

| Carbofluorination | Source of fluoride via the [BF4]- anion in a catalytic cycle | Intramolecular cyclization with C-F bond formation |

| Balz-Schiemann Type | Potential fluoride source under specific activation | Aryl Diazonium Salt to Aryl Fluoride |

Olefin Addition and Cyclization Reactions

This compound, [PBu4][BF4], has been identified for its role in the catalytic oligomerization of alpha-olefins, a key process for producing polyalphaolefin (PAO) synthetic oils. ppor.az In these applications, it is a component of ionic liquid catalyst systems. The ionic liquid may be used on its own or as part of a mixture to catalyze the addition of olefin monomers to a growing polymer chain. ppor.az

Additionally, in catalyst systems designed for ethylene (B1197577) oligomerization, this compound can be employed as an "antifouling agent." gccpo.orggoogle.com In this capacity, its role is to decrease the undesirable production of high molecular weight polymers, which can cause "fouling" or deactivation of the catalytic system. gccpo.org By preventing this side reaction, it helps maintain the catalyst's activity and selectivity for producing the desired shorter-chain alpha-olefins like 1-butene. google.com

Knoevenagel Condensation

Scientific literature did not provide specific examples of this compound being used as a catalyst for Knoevenagel condensation reactions. This type of reaction typically requires a basic catalyst to deprotonate the active methylene (B1212753) compound, and the tetrafluoroborate anion ([BF4]-) is non-basic.

Heck and Suzuki Cross-Coupling Reactions

No specific research findings were identified that detail the use of this compound as a primary catalyst or essential co-catalyst in Heck and Suzuki cross-coupling reactions. While other phosphonium salts are frequently used as ligands for the metal catalyst in these reactions, the literature does not specify a role for the tetrabutylphosphonium cation combined with the tetrafluoroborate anion.

Hydrosilylation and Hydrogenation Processes

Information on the application of this compound as a catalyst in hydrosilylation and hydrogenation processes was not found in the reviewed literature.

C-C Cross-Coupling and Amination Reactions

This compound ([P4444][BF4]) has been successfully utilized as a key additive in the cobalt-catalyzed amination of alcohols. researchgate.netresearchgate.netresearchgate.netresearchgate.net In this "dihydrogen autotransfer" strategy, the ionic liquid promotes the reaction between a wide range of amines and alcohols to produce higher-value amines in good to excellent yields under base-free conditions. researchgate.netresearchgate.net Mechanistic studies suggest that the [BF4]− anion of the ionic liquid plays a crucial role by activating the alcohol through hydrogen bonding. This activation facilitates the transfer of both the hydroxyl hydrogen and the α-hydrogen from the alcohol to the cobalt catalyst, which is a key step in the catalytic cycle. researchgate.netresearchgate.netresearchgate.net

The system, which combines Cobalt(II) tetrafluoroborate (Co(BF4)2·6H2O) with a triphos ligand and [P4444][BF4], demonstrates high performance and tolerance for a broad scope of substrates. researchgate.netresearchgate.net

In the realm of C-C cross-coupling, this compound serves as a supporting electrolyte in the direct electrochemical carboxylation of benzylic C–N bonds using carbon dioxide (CO2). mit.edu In a system using a benzylic trimethylammonium salt as the substrate in a dimethylformamide (DMF) solvent, the presence of [PBu4][BF4] was essential for the reaction, which cleanly converts the C-N bond to a C-COOH bond, forming phenylacetic acid derivatives in high yields. mit.edu This method provides a valuable alternative to transition-metal-catalyzed carboxylations. mit.edu

Below is a table summarizing the yields for the electrochemical carboxylation of various primary ammonium salts using this system.

| Substrate (Ammonium Salt) | Product (Carboxylic Acid) | Isolated Yield (%) |

|---|---|---|

| Benzyltrimethylammonium bromide | Phenylacetic acid | 70 |

| 4-Methylbenzyltrimethylammonium bromide | 4-Methylphenylacetic acid | 75 |

| 4-Methoxybenzyltrimethylammonium bromide | 4-Methoxyphenylacetic acid | 80 |

| 4-(Trifluoromethyl)benzyltrimethylammonium bromide | 4-(Trifluoromethyl)phenylacetic acid | 73 |

| 4-Chlorobenzyltrimethylammonium bromide | 4-Chlorophenylacetic acid | 65 |

Green Chemistry Aspects of this compound Catalysis

Ionic liquids, in general, are recognized for their potential in developing greener catalytic technologies due to their negligible vapor pressure, which reduces air pollution from volatile organic compounds (VOCs), and their ability to dissolve a wide range of organic and inorganic compounds. researchgate.net The role of [P4444][BF4] in activating substrates through hydrogen bonding showcases how ionic liquids can enable more efficient and cleaner reaction pathways. researchgate.netresearchgate.netresearchgate.net

Solvent-Free Catalytic Systems

While this compound is utilized in green chemical processes, the specific examples identified in the literature, such as the cobalt-catalyzed amination of alcohols, are not performed under solvent-free conditions. researchgate.netresearchgate.net

Catalyst Reusability and Efficiency Metrics

The economic viability and environmental sustainability of a catalytic process are heavily dependent on the ability to reuse the catalyst over multiple cycles without significant loss of activity. In the context of the applications of this compound, particularly in the synthesis of cyclic carbonates from epoxides and carbon dioxide, catalyst reusability is a critical factor. While specific quantitative data on the reusability of unsupported this compound is not extensively detailed in the available research, the principles of catalyst recycling and the metrics used to evaluate its efficiency are well-established for analogous phosphonium salt-based catalytic systems.

The recovery of homogeneous catalysts like this compound from the reaction mixture can present challenges. However, strategies such as immobilization on solid supports (e.g., silica (B1680970) or polymers) are often employed for similar phosphonium salt catalysts to facilitate easier separation and recycling. mdpi.com For instance, studies on silica-supported bifunctional phosphonium salts in the cycloaddition of CO2 to epoxides have demonstrated the potential for catalyst recycling over several runs. Although a gradual decrease in activity is sometimes observed due to leaching of the active component or decomposition, the ability to reuse the catalyst is a key area of investigation. mdpi.com

To quantify the efficiency and lifespan of a catalyst, several metrics are used:

Turnover Number (TON): This metric represents the total number of substrate molecules that one molecule of the catalyst can convert into product before it becomes deactivated. researchgate.netresearchgate.net A higher TON indicates a more stable and long-lasting catalyst. It is calculated as the moles of product formed divided by the moles of catalyst used. researchgate.net

Turnover Frequency (TOF): This is a measure of the catalyst's activity per unit of time, defined as the number of catalytic cycles occurring at a single active site per unit of time. nih.gov It is calculated by dividing the TON by the reaction time. researchgate.net For industrial applications, TOF values are often in the range of 10⁻² to 10² s⁻¹. nih.gov

While explicit TON and TOF values for this compound were not found in the surveyed literature, research on other catalytic systems for CO2 cycloaddition provides context. For example, certain zinc-porphyrin catalysts have reported TONs as high as 11,629 and TOFs of 1,735 h⁻¹ for the cycloaddition of CO2 and epichlorohydrin. researchgate.net For organocatalytic systems, such as those based on ammonium salts, the focus is often on maintaining high product yields over consecutive cycles.

The following table illustrates how the reusability of a catalyst in the synthesis of a cyclic carbonate might be presented, based on findings for similar catalytic systems.

Table 1: Representative Data on Catalyst Reusability in Cyclic Carbonate Synthesis This table is a generalized representation based on data for similar catalyst systems and does not represent specific experimental results for this compound.

| Catalytic Run | Yield (%) | Selectivity (%) |

| 1 | 95 | >99 |

| 2 | 93 | >99 |

| 3 | 92 | >99 |

| 4 | 89 | >98 |

| 5 | 85 | >98 |

This representative data shows a slight decrease in yield over successive runs, a common observation that can be attributed to factors such as catalyst leaching or partial decomposition during the reaction or recovery process. Achieving high stability and maintaining performance over numerous cycles are primary goals in the development of efficient and recyclable catalytic systems.

Solvation Behavior and Intermolecular Interactions of Tetrabutylphosphonium Tetrafluoroborate

Investigation of Ion-Solvent Interactions

The interactions between the tetrabutylphosphonium (B1682233) ([PBu4]⁺) cation, the tetrafluoroborate (B81430) ([BF4]⁻) anion, and solvent molecules have been investigated primarily through conductometric studies. nih.gov The analysis of electrical conductance (Λ) of [PBu4][BF4] in various solvents provides insight into the extent of solvation and the mobility of the ions. nih.gov

Computational studies on the microhydration of the tetrafluoroborate anion show a strong solvent-solute interaction. nih.gov The global minimum energy structure for a single water molecule interacting with BF4⁻ features a symmetric double ionic hydrogen bond, indicating a significant and specific interaction with protic solvents like water. nih.gov

Analysis of Ion-Pair and Triple-Ion Formation

In solutions, ions can associate to form neutral ion pairs or charged triple ions, particularly in solvents with low to moderate dielectric constants. The formation of these species significantly affects the solution's conductivity.

The conductance data for tetrabutylphosphonium tetrafluoroborate in acetonitrile (B52724), tetrahydrofuran (B95107), and 1,3-dioxolane (B20135) have been analyzed using the Fuoss conductance equation (1978). nih.gov This analysis yields key parameters such as the association constant (Kₐ) and the association diameter (R), which quantify the extent of ion-pair formation. nih.gov

In solvents with lower dielectric constants, such as THF and 1,3-dioxolane, significant deviation from linear conductance behavior (Λ versus √c) was observed. nih.gov This deviation points to the formation of triple ions (e.g., [([PBu4]₂)BF4]⁺ and [PBu4(BF4)₂]⁻). For these systems, the Fuoss–Kraus theory of triple ions was applied to analyze the conductance data, allowing for the evaluation of both ion-pair (Kₚ) and triple-ion (Kₜ) formation constants. nih.gov

Below is a table summarizing the types of ionic species and the theoretical models used for their analysis in different solvents.

| Solvent | Predominant Ionic Species | Theoretical Model for Analysis |

| Acetonitrile (ACN) | Free ions, Ion pairs | Fuoss Conductance Equation |

| Tetrahydrofuran (THF) | Free ions, Ion pairs, Triple ions | Fuoss-Kraus Theory |

| 1,3-Dioxolane (1,3-DO) | Free ions, Ion pairs, Triple ions | Fuoss-Kraus Theory |

Molecular Interaction Studies in Binary and Multicomponent Solvent Systems

The behavior of this compound has also been explored in binary solvent mixtures, specifically mixtures of acetonitrile (ACN) with tetrahydrofuran (THF) and 1,3-dioxolane (1,3-DO). nih.gov In such systems, the composition of the solvent mixture can be tuned to systematically alter properties like dielectric constant and viscosity, thereby influencing ion association and solvation. The analysis of conductance data in these binary systems reveals how changes in the solvent environment affect the equilibrium between free ions, ion pairs, and triple ions. nih.gov The results are interpreted based on solvent properties and configurational theory, which considers the arrangement of solvent molecules around the ions. nih.gov

Role of Non-Covalent Interactions (e.g., Hydrogen Bonding)

Although the tetrafluoroborate ([BF4]⁻) anion is often classified as a weakly coordinating or "non-coordinating" anion, structural and computational studies have demonstrated its capacity to act as a proton acceptor in non-covalent interactions, particularly hydrogen bonds. mdpi.com

Analysis of crystallographic data shows that the BF4⁻ anion is frequently involved in intermolecular interactions, with hydrogen bonds being the most common. mdpi.com It can participate in various types of hydrogen bonds, including N-H···F and C-H···F interactions. mdpi.com For instance, in the crystal structure of bis(tetramethyl-tetraselenafulvalenium) tetrafluoroborate, each fluorine atom of the BF4⁻ anion is involved in a C-H···F hydrogen bond. mdpi.com However, these hydrogen bonds tend to show slight deviations from linearity, even for short contact distances between the proton and the fluorine atom. mdpi.com This is considered an intrinsic feature related to the anion's structure. mdpi.com

Theoretical studies on the microhydration of the BF4⁻ anion further illuminate its role in hydrogen bonding. The interaction between BF4⁻ and a single water molecule results in a stable complex with a symmetric double ionic hydrogen bond motif (F···H-O-H···F). nih.gov As more water molecules are added, a competition arises between direct solute-solvent hydrogen bonds and solvent-solvent hydrogen bonds, leading to complex structures with significant cooperative effects. nih.gov These interactions can lead to large shifts in the harmonic OH stretching frequencies of the water molecules, indicating strong hydrogen bonding. nih.gov

Materials Science and Nanotechnology Applications of Tetrabutylphosphonium Tetrafluoroborate

Development of Advanced Materials

The role of tetrabutylphosphonium (B1682233) tetrafluoroborate (B81430) in the development of advanced materials is notably demonstrated in the fabrication of high-performance polymer composites. A key application is its use as a synergistic agent in flame-retardant systems for biodegradable polymers like poly(lactic acid) (PLA).

Research has shown that combining tetrabutylphosphonium tetrafluoroborate with ammonium (B1175870) polyphosphate (APP) creates a highly effective flame-retardant system for PLA. researchgate.net In one study, a composite containing just 1.5 wt% of the ionic liquid and 1.5 wt% of APP achieved a UL 94 V-0 rating, which signifies that burning stops within 10 seconds on a vertical specimen. researchgate.net This level of fire safety was achieved with a total additive amount of only 3 wt%. researchgate.net

Beyond flame retardancy, the addition of the this compound and APP mixture was found to significantly improve the mechanical properties of the PLA. The elongation at break, a measure of a material's ductility, increased dramatically from 8.5% for pure PLA to 204.6% for the composite. researchgate.net This indicates a substantial enhancement in the toughness of the material, making it less brittle. researchgate.net Such multi-functional materials, which possess flame retardancy, improved toughness, and transparency, have significant potential in specialized applications within the packaging, automotive, and electronics industries. researchgate.net

Table 1: Properties of Flame-Retardant Poly(lactic acid) Composite

| Material Composition | Limiting Oxygen Index (LOI) | UL 94 Rating | Elongation at Break (%) |

|---|---|---|---|

| Pure PLA | - | - | 8.5 |

| PLA + 1.5 wt% IL + 1.5 wt% APP | 27.2 | V-0 | 204.6 |

Data sourced from research on synergistic effects in flame-retardant PLA. researchgate.net IL refers to this compound.

Applications in Nanotechnology

In the field of nanotechnology, this compound serves as a stabilizing agent in the synthesis of nanomaterials. chemimpex.com The ionic nature and the molecular structure of the compound allow it to adsorb onto the surface of nanoparticles during their formation. This surface interaction helps to prevent the aggregation or clumping of the nanoparticles, which is a critical factor in controlling their size and ensuring a uniform distribution within a medium. chemimpex.com The stabilization of nanoparticles is essential for their application in fields such as electronics and medicine, where consistent and predictable particle characteristics are required. chemimpex.com

Ionic Liquid Membranes for Separation Processes

Ionic liquids are extensively explored for creating membranes used in separation processes due to their negligible vapor pressure and high thermal stability. While specific performance data for membranes containing this compound is not widely detailed in published research, its properties are relevant to this application. Phosphonium-based ionic liquids have been investigated for the separation of dyes from aqueous solutions. researchgate.net Generally, ionic liquids can be incorporated into membranes in several ways: as the bulk liquid membrane, contained within the pores of a support (supported ionic liquid membrane, or SILM), or blended with a polymer to form a solid-state membrane. The function of the ionic liquid is to facilitate the selective transport of certain molecules or ions across the membrane barrier.

Synthesis of Organoclays and Intercalated Systems

This compound is used to synthesize organoclays, which are clay minerals modified with organic molecules to alter their surface properties from hydrophilic to hydrophobic. This modification is achieved through a cation exchange process where the inorganic cations present in the clay's natural state are replaced by the tetrabutylphosphonium cation. metu.edu.tr

Studies involving the modification of clays (B1170129) like bentonite (B74815) and montmorillonite (B579905) with this compound have confirmed the successful intercalation of the phosphonium (B103445) cation into the clay's layered structure. researchgate.net X-ray diffraction (XRD) analysis is a key technique used to verify this intercalation, as it measures the distance between the clay layers (the basal spacing or d-spacing). Upon intercalation with the bulky tetrabutylphosphonium cation, this spacing increases significantly. researchgate.net

Research has shown that organoclays modified with tetrabutylphosphonium cations are considerably more stable than those modified with analogous tetrabutylammonium (B224687) cations. researchgate.net Theoretical calculations of intercalation energies for montmorillonite showed a stability of –72.4 kJ/mol for the tetrabutylphosphonium-modified clay, compared to –56.7 kJ/mol for the tetrabutylammonium version, indicating a stronger and more stable interaction. researchgate.net This enhanced stability makes these phosphonium-based organoclays promising for applications as adsorbents or as reinforcing fillers in polymer nanocomposites.

Table 2: XRD Basal Spacing of Modified Montmorillonite Clay

| Clay Modification | d-spacing (Å) |

|---|---|

| Original Montmorillonite | 9.8 |

| Tetrabutylphosphonium Modified | 14.5 |

Data from a study on the stability of modified montmorillonites. researchgate.net The increase in d-spacing confirms the intercalation of the cation between the clay layers.

Functional Material Fabrication (e.g., Composites and Polymer Electrolytes)

This compound is a component in the fabrication of functional materials, including advanced composites and polymer electrolytes. mdpi.comgoogle.com

As discussed previously, its use in poly(lactic acid) composites results in a material with both enhanced flame retardancy and mechanical toughness. researchgate.net The ionic liquid acts as a plasticizer and synergist, improving the ductility of the polymer matrix while also contributing to the fire-resistant mechanism. researchgate.net

In the area of electrochemical devices, this compound is identified as a candidate for creating solid polymer electrolytes. google.com Solid polymer electrolytes are a safer alternative to flammable liquid electrolytes used in batteries. google.com A patent for high-performance, air-stable solid polymer electrolytes lists this compound among the suitable ionic liquids for this application. google.com While the performance of a specific electrolyte solely based on this compound is not detailed, the target ionic conductivity for this class of electrolytes is at least 1 mS/cm at room temperature. google.com Fundamental studies on the conductance of this compound in various organic solvents provide insight into its behavior, showing how it dissociates and transports charge, which are key characteristics for an electrolyte. acs.org

Computational and Theoretical Investigations of Tetrabutylphosphonium Tetrafluoroborate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, enabling the accurate calculation of molecular structures, energies, and electronic properties. It has been widely applied to study ionic liquids, including those containing the tetrabutylphosphonium (B1682233) cation and the tetrafluoroborate (B81430) anion.

DFT calculations are instrumental in predicting the three-dimensional geometry of the [P(C4)4]+ cation and the [BF4]- anion, as well as the structure of the resulting ion pair. By minimizing the electronic energy of the system, DFT can determine equilibrium bond lengths, bond angles, and dihedral angles. These calculations typically show the phosphorus atom at the center of a tetrahedron formed by the four butyl chains and the boron atom at the center of a tetrahedron of fluorine atoms.

Table 1: Representative DFT-Calculated Geometrical Parameters for the Ions of Tetrabutylphosphonium Tetrafluoroborate

| Parameter | Ion | Typical Value |

|---|---|---|

| Bond Lengths (Å) | ||

| P-C | [P(C4)4]+ | 1.85 - 1.89 |

| C-C (alkyl chain) | [P(C4)4]+ | 1.52 - 1.55 |

| C-H | [P(C4)4]+ | 1.09 - 1.11 |

| B-F | [BF4]- | 1.40 - 1.43 |

| **Bond Angles (°) ** | ||

| C-P-C | [P(C4)4]+ | 108 - 111 |

| F-B-F | [BF4]- | 109.5 (ideal tetrahedron) |

Note: These are typical values from DFT calculations on similar phosphonium (B103445) cations and the tetrafluoroborate anion and may not represent a specific calculation on the target compound.

Stability analysis using DFT often involves calculating the binding energy between the cation and anion, which provides a measure of the strength of the ionic bond. Furthermore, DFT has been used to study the stability of tetrabutylphosphonium (TBP) when intercalated into materials like montmorillonite (B579905) clay. In such systems, calculated intercalation and adsorption energies confirmed that TBP-containing structures are considerably stable, with intercalation energies around -72.4 kJ/mol. researchgate.net This stability is attributed to favorable interactions between the cation and the surrounding material. researchgate.net

The electronic structure of an ionic liquid is critical to its chemical reactivity and electrochemical stability. DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most easily removed (oxidation), while the LUMO is the orbital to which an electron is most easily added (reduction).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's stability. A larger gap generally implies greater chemical stability and lower reactivity because more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For ionic liquids, the HOMO is typically localized on the anion and the LUMO on the cation. The HOMO-LUMO gap is therefore related to the electrochemical window of the ionic liquid. Computational screening studies on various ions have shown that the stability of phosphonium cations is related to their alkyl chain length and branching. researchgate.net

Table 2: Key Electronic Properties Derived from HOMO/LUMO Analysis

| Property | Description | Significance for Ionic Liquids |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Related to the oxidation potential; a lower energy indicates higher resistance to oxidation. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Related to the reduction potential; a higher energy indicates higher resistance to reduction. |

| HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and electrochemical stability. A larger gap suggests greater stability. researchgate.net |

| Ionization Potential (IP) | Energy required to remove an electron (approximated as -EHOMO) | Measures the tendency of the anion to be oxidized. |

| Electron Affinity (EA) | Energy released when an electron is added (approximated as -ELUMO) | Measures the tendency of the cation to be reduced. |

DFT calculations are crucial for understanding the non-covalent interactions that govern the structure and properties of ionic liquids. These include electrostatic interactions (Coulomb forces) between the cation and anion, van der Waals forces, and hydrogen bonding.

For this compound, the primary interaction is the strong electrostatic attraction between the positively charged phosphorus center of the cation and the negatively charged tetrafluoroborate anion. DFT studies on similar systems, such as tetrabutylphosphonium intercalated in montmorillonite, have shown the importance of weaker interactions as well. researchgate.net In that environment, weak C-H···O hydrogen bonds between the alkyl chains of the cation and the oxygen atoms of the clay surface were found to be important for stabilizing the structure. researchgate.net Similar C-H···F hydrogen bonds are expected to exist between the butyl chains of the [P(C4)4]+ cation and the fluorine atoms of the [BF4]- anion.

Molecular dynamics simulations, often parameterized using DFT data, further reveal that the local organization in phosphonium-based ionic liquids involves anions populating the first solvation shell of the cation, with specific orientations dictated by these varied interactions. researchgate.net

Ab Initio Molecular Dynamics Simulations

Ab initio molecular dynamics (AIMD) is a simulation method that calculates the forces acting on atoms at each time step directly from first-principles electronic structure calculations (like DFT), without relying on pre-parameterized force fields. This allows for the simulation of chemical reactions and dynamic processes where bond breaking and formation occur.

AIMD simulations of phosphonium-based ionic liquids can reveal dynamic structural information, such as conformational changes of the flexible alkyl chains and the vibrational modes of the ions. Studies on related phosphonium cations have used AIMD to analyze cationic conformers and their influence on the liquid's structure. For instance, AIMD can be used to calculate vibrational spectra, which can then be compared with experimental IR spectra to validate the computational model and aid in the interpretation of experimental data. researchgate.net While a specific AIMD study focused solely on this compound was not identified, the methodology is well-suited to explore its dynamic properties, including ion pair association and dissociation, rotational and translational diffusion, and the dynamics of hydrogen bonding.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that correlates the structural features of molecules with their macroscopic properties. These models are typically statistical equations that can predict properties like viscosity, density, and ionic conductivity based on calculated molecular descriptors.

For ionic liquids, QSPR models are valuable for screening large numbers of potential cation-anion combinations to identify candidates with desired properties, thus accelerating materials discovery. Descriptors used in QSPR models can be derived from the molecular structure and can include constitutional, topological, geometric, and quantum-chemical parameters.

Several QSPR studies have been developed for predicting the properties of ionic liquids, including those containing tetrafluoroborate anions or phosphonium cations. researchgate.netresearchgate.net For example, models have been created to predict the viscosity of a wide range of ionic liquids under various temperatures and pressures. researchgate.net These models often use molecular descriptors derived from computational chemistry, such as those from the Conductor-like Screening Model for Real Solvents (COSMO-RS), to capture the essential features that influence the property of interest. researchgate.net

Theoretical Insights into Thermodynamics and Reaction Pathways

Computational methods, particularly DFT, provide significant insights into the thermodynamics and reaction pathways of ionic liquids. Thermodynamic properties such as the enthalpy of formation (ΔHf) can be calculated using DFT, often employing isodesmic reactions or atomization methods to achieve high accuracy. mdpi.comnih.gov These calculations are vital for assessing the energetic stability of the ionic liquid.

DFT is also used to explore potential reaction pathways, such as thermal decomposition or hydrolysis. For this compound, a key reaction pathway of interest is the hydrolysis of the [BF4]- anion, especially in the presence of water. The [BF4]- anion is known to be susceptible to hydrolysis, which can release hydrofluoric acid (HF). Computational studies can elucidate the mechanism of this reaction by calculating the structures and energies of reactants, transition states, and products, thereby determining the activation energy and reaction thermodynamics. While the hydrolysis of [BF4]- has been studied in the context of other ionic liquids, these findings are directly relevant to understanding the chemical stability of this compound in aqueous environments.

Reaction Mechanism Elucidation via Computational Methods

Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in clarifying the role of this compound in catalytic processes. A significant area of investigation has been its involvement in C-N bond formation reactions, such as the amination of alcohols.

In these reactions, the tetrafluoroborate ([BF₄]⁻) anion has been identified as a key player in activating the alcohol substrate. researchgate.net Mechanistic investigations, supported by computational models, indicate that the [BF₄]⁻ anion facilitates the reaction through hydrogen bonding with the alcohol's hydroxyl group. researchgate.netresearchgate.net This interaction is crucial for promoting the transfer of both the hydroxyl hydrogen and an α-hydrogen from the alcohol to the metal catalyst, typically a cobalt complex. researchgate.netresearchgate.net

This process leads to the formation of two critical intermediates: an aldehyde and a cobalt dihydride complex. researchgate.netresearchgate.net These intermediates then participate in the subsequent reductive amination steps of the catalytic cycle. The role of the [BF₄]⁻ anion in this hydrogen transfer process is a prime example of how computational methods can uncover the subtle, non-covalent interactions that govern reaction pathways.

DFT calculations have also been employed to study the stability of the tetrabutylphosphonium cation when interacting with other materials, such as montmorillonite clays (B1170129). researchgate.net These studies provide valuable data on intercalation and adsorption reaction energies, which are crucial for understanding the stability and reactivity of the compound in composite materials. researchgate.net The calculated energies demonstrate that the tetrabutylphosphonium cation forms stable structures within the clay layers, a finding that is important for applications in materials science. researchgate.net

Table 1: Calculated Interaction Energies of Tetrabutylphosphonium in Montmorillonite (TBP-Mt) researchgate.net

| Interaction Type | Calculated Energy (kJ/mol) |

| Intercalation Energy (ΔE_int) | -72.4 |

| Adsorption Energy (ΔE_ads*) | -32.8 |

| Adsorption Energy (ΔE_ads**) | -53.8 |

Activation Energy Calculations for Transport and Reaction

The determination of activation energies is a cornerstone of understanding the kinetics of both physical transport and chemical reactions. Theoretical calculations provide a means to quantify these energy barriers, offering predictive power for reaction rates and transport efficiency.

While specific DFT calculations detailing the activation energies for chemical reactions directly catalyzed by or involving this compound are not extensively documented in publicly available literature, the mechanistic insights gained from computational studies on related systems provide a framework for estimating such barriers. For instance, in the cobalt-catalyzed amination of alcohols, DFT could be used to calculate the energy profile of the entire catalytic cycle, including the transition states for the hydrogen transfer step facilitated by the [BF₄]⁻ anion. Such calculations would yield the activation energy for this rate-determining step, providing a quantitative measure of the reaction's feasibility and rate.

Table 2: Conceptual Data for Activation Energy in a Catalytic Reaction

| Reaction Step | Reactants | Transition State | Products | Activation Energy (Ea) (kJ/mol) |

| Alcohol Activation | R-CH₂OH + [BF₄]⁻ + Co-catalyst | [Co---H---C(R)H---O---H---BF₃]‡ | R-CHO + H₂-Co-catalyst + [BF₄]⁻ | Value would be determined by DFT calculation |

This table is a conceptual representation and is not populated with actual calculated data, which is not available in the provided search results.

Advanced Spectroscopic and Analytical Characterization Techniques for Tetrabutylphosphonium Tetrafluoroborate Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the analysis of tetrabutylphosphonium (B1682233) tetrafluoroborate (B81430), offering detailed information at the atomic level in both solution and solid states.

In solution, high-resolution NMR is used to confirm the identity and purity of the salt by characterizing the tetrabutylphosphonium cation and the tetrafluoroborate anion. The primary nuclei of interest are ¹H, ¹³C, ³¹P, ¹⁹F, and ¹¹B.

¹H and ¹³C NMR: These spectra are used to elucidate the structure of the four butyl chains of the cation. The ¹H NMR spectrum typically shows overlapping multiplets corresponding to the different methylene (B1212753) groups (α, β, γ) and a terminal methyl group (δ). Similarly, the ¹³C NMR spectrum will display distinct resonances for each of the four unique carbon atoms in the butyl chains.

³¹P NMR: The phosphorus-31 nucleus provides a single, sharp resonance, confirming the presence of the phosphonium (B103445) center. Its chemical shift is sensitive to the electronic environment around the phosphorus atom.

¹⁹F and ¹¹B NMR: These nuclei are used to characterize the tetrafluoroborate anion. Due to the coupling between the ¹¹B nucleus (spin I = 3/2) and the four equivalent ¹⁹F nuclei (spin I = 1/2), the ¹⁹F spectrum typically shows a characteristic 1:1:1:1 quartet, while the ¹¹B spectrum presents as a quintet. nih.gov The chemical shifts and coupling constants are indicative of the anionic species.

The following table summarizes the expected NMR spectral data for the structural elucidation of tetrabutylphosphonium tetrafluoroborate.

| Nucleus | Group | Expected Chemical Shift (δ) Range (ppm) | Multiplicity | Coupling Constant (J) |

| ¹H | -CH₃ (δ) | 0.9 - 1.1 | Triplet | ~7 Hz |

| -CH₂- (γ) | 1.4 - 1.6 | Multiplet | - | |

| -CH₂- (β) | 1.6 - 1.8 | Multiplet | - | |

| P-CH₂- (α) | 2.2 - 2.5 | Multiplet | - | |

| ¹³C | -CH₃ (δ) | 13 - 15 | - | - |

| -CH₂- (γ) | 23 - 25 | - | - | |

| -CH₂- (β) | 24 - 26 | - | - | |

| P-CH₂- (α) | 18 - 20 | - | ~50 Hz (¹JP-C) | |

| ³¹P | P⁺ | 30 - 35 | Singlet | - |

| ¹⁹F | BF₄⁻ | -145 to -155 | Quartet | ~1-2 Hz (¹JB-F) |

| ¹¹B | BF₄⁻ | -1 to -3 | Quintet | ~1-2 Hz (¹JB-F) |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Solid-state NMR (ssNMR) is a powerful tool for investigating the structure and dynamics of materials in the solid phase. st-andrews.ac.uk For this compound, which can exist in crystalline or amorphous states, ssNMR provides insights into ionic mobility and intermolecular interactions. Techniques such as Magic Angle Spinning (MAS) are employed to average anisotropic interactions and obtain higher resolution spectra. researchgate.net

Research on related phosphonium tetrafluoroborate salts has utilized ¹H-³¹P Cross-Polarization Variable Contact (CPVC) measurements under very fast MAS to study dynamical processes. nih.gov These experiments can establish hydrogen-phosphorus dipolar couplings, which are sensitive to molecular motions of the cation. By analyzing the change in spectral line widths and relaxation times as a function of temperature, information about the mobility of both the cation and the anion can be obtained. For instance, line narrowing at higher temperatures indicates the onset of increased molecular motion, such as rotational or translational diffusion of the ions within the solid lattice. horiba.com Heteronuclear correlation (HETCOR) experiments can be used to probe the proximity of different nuclei (e.g., ¹H-¹³C, ¹⁹F-³¹P), revealing details about the packing and interactions between cations and anions in the solid state. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. s-a-s.org The resulting spectra serve as a molecular "fingerprint" and can be used to confirm the structure of the tetrabutylphosphonium cation and the tetrafluoroborate anion.

The spectrum of [P(C₄H₉)₄][BF₄] is dominated by the vibrations of its constituent ions.

Tetrabutylphosphonium Cation: The spectra show characteristic bands for the C-H stretching vibrations of the methyl and methylene groups in the 2800-3000 cm⁻¹ region. C-H bending and deformation modes are observed in the 1300-1500 cm⁻¹ range. Vibrations involving the P-C bonds are typically found in the lower frequency region of the spectrum.

Tetrafluoroborate Anion: The BF₄⁻ anion, belonging to the Td point group, has four fundamental vibrational modes. The symmetric stretching mode (ν₁) is typically Raman active and appears as a strong, sharp peak, while the asymmetric stretching mode (ν₃) is infrared active and often appears as a very strong, broad band. researchgate.netpsu.edu The deformation modes (ν₂ and ν₄) occur at lower frequencies.

The following table details the primary vibrational modes for this compound.

| Wavenumber Range (cm⁻¹) | Assignment | Technique |

| 2850 - 3000 | C-H stretching (alkyl chains) | IR, Raman |

| 1450 - 1480 | C-H bending (alkyl chains) | IR, Raman |

| 1350 - 1400 | C-H deformation (alkyl chains) | IR, Raman |

| ~1000 - 1100 | B-F asymmetric stretch (ν₃) | IR |

| ~750 - 800 | P-C stretch | Raman |

| ~760 | B-F symmetric stretch (ν₁) | Raman |

| ~520 | B-F deformation (ν₄) | IR, Raman |

Note: The exact positions and intensities of the bands can be influenced by the physical state (solid or liquid) and interactions with the surrounding medium.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals or transition metal ions. arxiv.org The tetrabutylphosphonium cation and the tetrafluoroborate anion are both diamagnetic (possessing no unpaired electrons) and are therefore EPR-silent.

However, EPR spectroscopy is a valuable tool for studying paramagnetic species within a this compound matrix. The ionic liquid can serve as a solvent for studying stable radicals or as a medium for investigating radiation-induced radical formation. arxiv.orgresearchgate.net For example, a stable nitroxide spin probe dissolved in [P(C₄H₉)₄][BF₄] can be analyzed by EPR. The resulting spectrum provides information about the rotational mobility of the probe, which in turn reflects the local viscosity and polarity of the ionic liquid environment. nih.gov Studies on irradiated phosphonium-based ionic liquids have used EPR to identify the formation of carbon-centered radicals on the aliphatic chains of the cation, providing insights into the radiation stability and decomposition pathways of these materials. arxiv.org

Conductometric Measurements for Solution Behavior